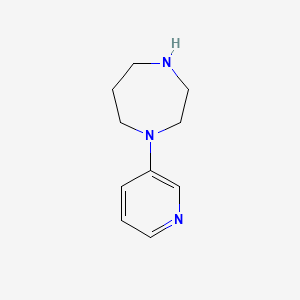
1-ピリジン-3-イル-1,4-ジアゼパン
概要
説明
1-Pyridin-3-yl-1,4-diazepane is a heterocyclic compound that features a diazepane ring fused with a pyridine ring
科学的研究の応用
1-Pyridin-3-yl-1,4-diazepane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties
作用機序
Target of Action
The primary target of 1-Pyridin-3-yl-1,4-diazepane is the alpha 4 beta 2 nicotinic acetylcholine receptor (nAChR) . This receptor is a type of ionotropic receptor and is widely distributed in the central nervous system. It plays a crucial role in neurotransmission and is involved in various physiological functions such as cognition, memory, and pain perception.
Mode of Action
1-Pyridin-3-yl-1,4-diazepane interacts with its target, the alpha 4 beta 2 nAChR, by binding to it . This binding event triggers a conformational change in the receptor, which allows the passage of ions across the cell membrane. The influx of ions, particularly sodium and calcium, leads to depolarization of the neuron and the generation of an action potential. This results in the propagation of the nerve impulse along the neuron.
Pharmacokinetics
Given its molecular weight of 17725 , it is likely to have good bioavailability and can cross the blood-brain barrier. It is also likely to be metabolized by the liver and excreted via the kidneys, but further studies are needed to confirm these properties.
Action Environment
The action, efficacy, and stability of 1-Pyridin-3-yl-1,4-diazepane can be influenced by various environmental factors. These include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature. For instance, the compound is stored in a refrigerator, suggesting that it may be sensitive to temperature
生化学分析
Biochemical Properties
1-Pyridin-3-yl-1,4-diazepane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to bind with acetylcholine-binding proteins, which are crucial in neurotransmission processes . The interaction between 1-Pyridin-3-yl-1,4-diazepane and these proteins can modulate the activity of nicotinic acetylcholine receptors, influencing signal transduction pathways . Additionally, this compound can form strong intersubunit bridges, enhancing its binding affinity and efficacy .
Cellular Effects
1-Pyridin-3-yl-1,4-diazepane affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving nicotinic acetylcholine receptors . This compound can alter gene expression and cellular metabolism by modulating the activity of these receptors. For instance, it can enhance or inhibit the release of neurotransmitters, thereby affecting neuronal communication and overall cell function .
Molecular Mechanism
The molecular mechanism of 1-Pyridin-3-yl-1,4-diazepane involves its binding interactions with biomolecules. It acts as an agonist for nicotinic acetylcholine receptors, binding to the acetylcholine-binding protein and forming intersubunit bridges . This binding can lead to the activation or inhibition of the receptor, depending on the specific context and concentration of the compound. Additionally, 1-Pyridin-3-yl-1,4-diazepane can influence enzyme activity, either inhibiting or activating specific enzymes involved in neurotransmission .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Pyridin-3-yl-1,4-diazepane can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 1-Pyridin-3-yl-1,4-diazepane remains stable under specific conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to this compound can lead to alterations in cellular processes, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-Pyridin-3-yl-1,4-diazepane vary with different dosages in animal models. At lower doses, the compound can enhance neurotransmission and improve cognitive function . At higher doses, it may exhibit toxic or adverse effects, such as neurotoxicity and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
1-Pyridin-3-yl-1,4-diazepane is involved in various metabolic pathways. It interacts with enzymes such as acetylcholine esterase, which plays a role in the breakdown of acetylcholine . This interaction can affect metabolic flux and alter the levels of metabolites involved in neurotransmission. Additionally, the compound may influence other metabolic pathways related to cellular energy production and signaling .
Transport and Distribution
The transport and distribution of 1-Pyridin-3-yl-1,4-diazepane within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, it may be transported across the blood-brain barrier and accumulate in neuronal tissues, where it can exert its effects on neurotransmission .
Subcellular Localization
1-Pyridin-3-yl-1,4-diazepane exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to synaptic vesicles in neurons, where it can modulate neurotransmitter release and receptor activity .
準備方法
Synthetic Routes and Reaction Conditions: 1-Pyridin-3-yl-1,4-diazepane can be synthesized through several methods. One common approach involves the reaction of pyridine-3-carboxaldehyde with 1,4-diazepane in the presence of a reducing agent. The reaction typically proceeds under mild conditions, often using solvents such as ethanol or methanol .
Industrial Production Methods: In an industrial setting, the synthesis of 1-Pyridin-3-yl-1,4-diazepane may involve continuous flow processes to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the production process .
化学反応の分析
Types of Reactions: 1-Pyridin-3-yl-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced diazepane derivatives.
Substitution: Formation of substituted pyridine derivatives.
類似化合物との比較
- 1-(3-Pyridinyl)-1,4-diazepane
- 1,4-Diazepane derivatives
- Pyridine derivatives
Uniqueness: 1-Pyridin-3-yl-1,4-diazepane is unique due to its combined diazepane and pyridine structure, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to simpler diazepane or pyridine compounds .
特性
IUPAC Name |
1-pyridin-3-yl-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-3-10(9-12-4-1)13-7-2-5-11-6-8-13/h1,3-4,9,11H,2,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOVXXZNZSULJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443006 | |
| Record name | 1-pyridin-3-yl-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223796-20-1 | |
| Record name | 1-pyridin-3-yl-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-hydroxyanilino)pyridin-3-yl]-4-methoxybenzenesulfonamide;hydrochloride](/img/structure/B1600285.png)
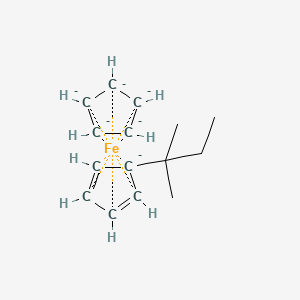
![5-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1600289.png)


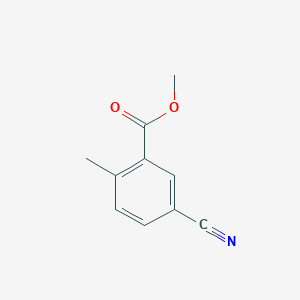
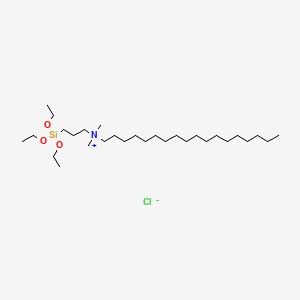
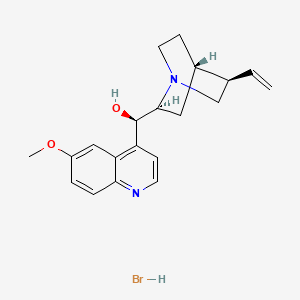
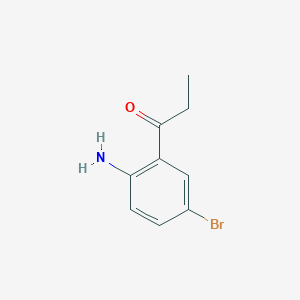
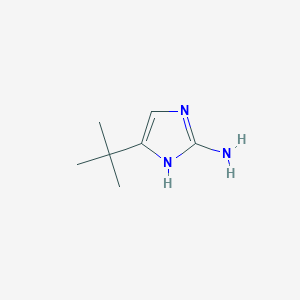
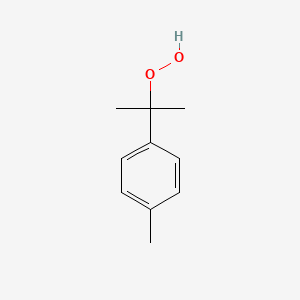
![2-Ethyloxazolo[4,5-B]pyridine](/img/structure/B1600301.png)
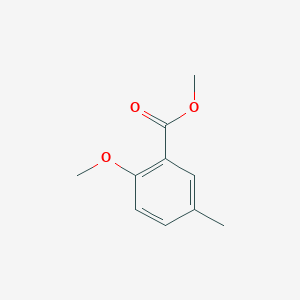
![Methyl imidazo[1,5-a]pyridine-8-carboxylate](/img/structure/B1600305.png)
